Cas no 822-23-1 (Stearyl Acetate)

Stearyl Acetate structure
Stearyl Acetate structure
Nome del prodotto:Stearyl Acetate
Numero CAS:822-23-1
MF:C20H40O2
MW:312.530406951904
MDL:MFCD00043649
CID:724621
PubChem ID:87562234

Stearyl Acetate Proprietà chimiche e fisiche

Nomi e identificatori

    • Acetic acid, octadecylester
    • Octadecyl Acetate
    • Acetic Acid Stearyl Ester
    • Stearyl Acetate
    • Acetic Acid Octadecyl Ester
    • Acetic acid, octadecyl ester
    • n-Octadecyl ethanoate
    • 1-Octadecanol acetate
    • Acetic acid n-octadecyl ester
    • A8005KSX95
    • Octadecylacetate
    • Octadecanol acetate
    • n-Octadecyl acetate
    • 1-Octadecyl acetate
    • Stearyl acetate, >=99%
    • 1-Octadecanol acetate (6CI)
    • NSC 5546
    • D88305
    • SCHEMBL131668
    • NSC5546
    • CS-0185813
    • 72269-30-8
    • DTXSID4047759
    • 822-23-1
    • LMFA07010398
    • 1-Octadecanol Acetate;1-Octadecyl Acetate; NSC 5546; Octadecyl Acetate; Stearyl Acetate; n-Octadecyl Acetate
    • FS-4060
    • AEC STEARYL ACETATE
    • UNII-A8005KSX95
    • EINECS 212-493-1
    • Octadecyl acetic acid
    • AI3-08310
    • DTXCID3027742
    • Q27273742
    • CHEBI:179720
    • NSC-5546
    • STEARYL ACETATE [INCI]
    • AKOS015839802
    • HY-W127605
    • MFCD00043649
    • NS00014120
    • A0675
    • STEARYLACETATE
    • MDL: MFCD00043649
    • Inchi: 1S/C20H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20(2)21/h3-19H2,1-2H3
    • Chiave InChI: OIZXRZCQJDXPFO-UHFFFAOYSA-N
    • Sorrisi: O=C(C)OCCCCCCCCCCCCCCCCCC

Proprietà calcolate

  • Massa esatta: 312.30300
  • Massa monoisotopica: 312.302830514g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 22
  • Conta legami ruotabili: 18
  • Complessità: 226
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 8.8
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • Superficie polare topologica: 26.3

Proprietà sperimentali

  • Colore/forma: Non determinato
  • Densità: 0.8739 (estimate)
  • Punto di fusione: 32.84°C
  • Punto di ebollizione: 352.43°C (estimate)
  • Punto di infiammabilità: 30 °C
  • Indice di rifrazione: 1.4527 (estimate)
  • PSA: 26.30000
  • LogP: 6.81100
  • Solubilità: Non determinato

Stearyl Acetate Informazioni sulla sicurezza

  • WGK Germania:3

Stearyl Acetate Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Cooke Chemical
T7532230-25g
Octadecyl Acetate
822-23-1 >97.0%(GC)
25g
RMB 296.00 2025-02-20
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
A0675-25G
Octadecyl Acetate
822-23-1 >97.0%(GC)
25g
¥240.00 2024-04-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A0675-250g
Stearyl Acetate
822-23-1 97.0%(GC)
250g
¥1590.0 2022-05-30
TRC
S686452-25g
Stearyl Acetate
822-23-1
25g
$ 100.00 2022-06-03
eNovation Chemicals LLC
D761150-250g
STEARYL ACETATE
822-23-1 97.0%
250g
$190 2024-06-07
SHENG KE LU SI SHENG WU JI SHU
sc-215907A-250 g
Stearyl acetate,
822-23-1
250g
¥4,272.00 2023-07-10
A2B Chem LLC
AB77937-250g
Stearyl acetate
822-23-1 >97.0%(GC)
250g
$248.00 2024-04-19
Aaron
AR003U59-250g
STEARYL ACETATE
822-23-1 97%
250g
$200.00 2023-12-13
SHENG KE LU SI SHENG WU JI SHU
sc-215907A-250g
Stearyl acetate,
822-23-1
250g
¥4272.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-215907-25g
Stearyl acetate,
822-23-1
25g
¥542.00 2023-09-05

Stearyl Acetate Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Solvents: Methanol
1.2 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
1.3 Solvents: Pyridine
Riferimento
Anodic synthesis of some important alkanoic acid/esters pheromones
Yadav, Ashok K.; et al, Transactions of the SAEST, 1998, 33(4), 168-170

Synthetic Routes 2

Condizioni di reazione
1.1 Catalysts: Tungsten hydroxide oxide phosphate (silica supported) Solvents: Chloroform ;  2 min, rt
1.2 Solvents: Diethyl ether ;  rt
1.3 Reagents: Sodium bicarbonate ,  Hydrochloric acid ,  Sodium chloride Solvents: Water
Riferimento
Silica gel-supported phosphotungstic acid (PTA) catalyzed acylation of alcohols and phenols with acetic anhydride under mild reaction conditions
Jin, Tong-Shou; et al, Journal of Chemical Research, 2003, (7), 412-414

Synthetic Routes 3

Condizioni di reazione
1.1 Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, cerium(4+) salt (4:1) Solvents: Acetic acid
Riferimento
Catalytic esterification of alcohols, carboxylic acids and transesterification reactions with cerium(IV) triflate
Iranpoor, Nasser; et al, Bulletin of the Chemical Society of Japan, 1999, 72(3), 455-458

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: p-Toluenesulfonic acid ;  3 h, 27 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.3 Reagents: Sodium chloride Solvents: Water
Riferimento
Facile Selective Acetylation of Primary Alcohols Using Ethyl Acetate in Acidic Medium
Ferreira Pereira da Silva, Igor ; et al, ChemistrySelect, 2023, 8(21),

Synthetic Routes 5

Condizioni di reazione
1.1 Catalysts: 3-(Trimethoxysilyl)-1-propanesulfonic acid (ionic-liquid-based periodic mesoporous organosilica modified) ;  19 h, 60 °C
Riferimento
Synthesis of Sulfonic Acid Containing Ionic-Liquid-Based Periodic Mesoporous Organosilica and Study of Its Catalytic Performance in the Esterification of Carboxylic Acids
Elhamifar, Dawood; et al, ChemPlusChem, 2014, 79(8), 1147-1152

Synthetic Routes 6

Condizioni di reazione
1.1 Catalysts: Amberlyst 15 Solvents: Dichloromethane ;  2 h, rt
Riferimento
Studies on Novel Synthetic Methodologies. Part 73. An efficient direct conversion of THP ethers into acetates using Amberlyst-15
Das, Biswanath; et al, Journal of Molecular Catalysis A: Chemical, 2006, 248(1-2), 185-188

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Ethanol ;  4 h, 50 °C
2.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  2 h, rt
3.1 Solvents: Pyridine ;  3 h, rt
Riferimento
Synthesis and evaluation of cytotoxic activity of conjugated linoleic acid derivatives (esters, alcohols, and their acetates) toward cancer cell lines
Niezgoda, Natalia; et al, European Journal of Lipid Science and Technology, 2017, 119(10),

Synthetic Routes 8

Condizioni di reazione
1.1 Catalysts: Trimethylsilyl triflate Solvents: Dichloromethane
Riferimento
An extremely fast and efficient acylation reaction of alcohols with acid anhydrides in the presence of trimethylsilyl trifluoromethanesulfonate as catalyst
Procopiou, Panayiotis A.; et al, Chemical Communications (Cambridge), 1996, (23), 2625-2626

Synthetic Routes 9

Condizioni di reazione
1.1 Catalysts: μ4-Oxohexakis[μ-(2,2,2-trifluoroacetato-κO:κO′)]tetrazinc Solvents: Ethyl acetate ;  38 h, reflux
Riferimento
A simple, general, and highly chemoselective acetylation of alcohols using ethyl acetate as the acetyl donor catalyzed by a tetranuclear zinc cluster
Iwasaki, Takanori; et al, Synlett, 2009, (10), 1659-1663

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  2 h, rt
2.1 Solvents: Pyridine ;  3 h, rt
Riferimento
Synthesis and evaluation of cytotoxic activity of conjugated linoleic acid derivatives (esters, alcohols, and their acetates) toward cancer cell lines
Niezgoda, Natalia; et al, European Journal of Lipid Science and Technology, 2017, 119(10),

Synthetic Routes 11

Condizioni di reazione
1.1 Catalysts: Iodine ;  2 h, reflux; cooled
1.2 Reagents: Sodium thiosulfate Solvents: Water
Riferimento
Ethyl acetate as an acetyl surrogate for the iodine catalyzed acetylation of alcohols
Basumatary, Grace; et al, Tetrahedron Letters, 2017, 58(45), 4312-4315

Synthetic Routes 12

Condizioni di reazione
1.1 Reagents: Carbon monoxide ,  Potassium iodide Catalysts: Ferrous chloride ,  1,5-Bis(diphenylphosphino)pentane ;  30 min, 20 atm, 250 °C
Riferimento
Iron-catalyzed decarbonylation reaction of aliphatic carboxylic acids leading to α-olefins
Maetani, Shinji; et al, Chemical Communications (Cambridge, 2012, 48(19), 2552-2554

Synthetic Routes 13

Condizioni di reazione
1.1 Catalysts: Trimethylsilyl triflate Solvents: Dichloromethane
1.2 Reagents: Sodium bicarbonate Solvents: Water
Riferimento
An Extremely Powerful Acylation Reaction of Alcohols with Acid Anhydrides Catalyzed by Trimethylsilyl Trifluoromethanesulfonate
Procopiou, Panayiotis A.; et al, Journal of Organic Chemistry, 1998, 63(7), 2342-2347

Synthetic Routes 14

Condizioni di reazione
1.1 Catalysts: 3-(Dimethoxymethylsilyl)-1-propanesulfonic acid (silica bound) ;  24 h, 60 °C
Riferimento
Sulfonic acid-functionalized periodic mesoporous organosilicas in esterification and selective acylation reactions
Karimi, Babak; et al, Catalysis Science & Technology, 2015, 5(7), 3624-3631

Synthetic Routes 15

Condizioni di reazione
1.1 Reagents: Water Catalysts: 2762447-98-1 Solvents: 1,4-Dioxane ;  36 h, 125 °C
Riferimento
Dehydrogenative ester synthesis from enol ethers and water with a ruthenium complex catalyzing two reactions in synergy
Kar, Sayan; et al, Green Chemistry, 2022, 24(4), 1481-1487

Stearyl Acetate Raw materials

Stearyl Acetate Preparation Products

Stearyl Acetate Letteratura correlata

Fornitori consigliati
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm